p-Ethoxyphenyl 3-pyridylketone

Description

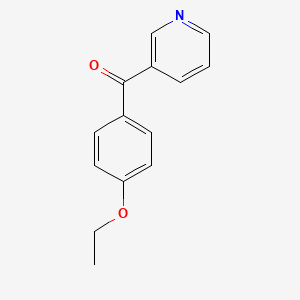

p-Ethoxyphenyl 3-pyridylketone is a synthetic aromatic ketone featuring a pyridine ring substituted at the 3-position with a ketone group and a para-ethoxyphenyl moiety. This compound is structurally characterized by the ethoxy (–OCH₂CH₃) group at the para position of the phenyl ring, which contributes to its unique electronic and steric properties. The pyridine ring introduces nitrogen-based polarity, while the ethoxyphenyl group enhances hydrophobicity, making it a versatile intermediate in medicinal chemistry and materials science. Notably, its role in kinase inhibition has been explored, where the ethoxyphenyl group participates in hydrophobic interactions within enzyme binding pockets .

Properties

CAS No. |

32921-15-6 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(4-ethoxyphenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C14H13NO2/c1-2-17-13-7-5-11(6-8-13)14(16)12-4-3-9-15-10-12/h3-10H,2H2,1H3 |

InChI Key |

RFYYDQWXEUDNBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-ethoxyphenyl)(pyridin-3-yl)methanone involves the Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:

Starting Materials: 4-ethoxybenzoyl chloride and pyridine.

Catalyst: Aluminum chloride (AlCl₃).

Solvent: Dichloromethane (CH₂Cl₂) or another non-polar solvent.

Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of (4-ethoxyphenyl)(pyridin-3-yl)methanone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxyphenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridinyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-ethoxyphenyl)(pyridin-3-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, (4-ethoxyphenyl)(pyridin-3-yl)methanone is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and pyridinyl groups can enhance binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of p-ethoxyphenyl 3-pyridylketone can be contextualized by comparing it to analogous aryl-pyridylketones. Key differentiating factors include substituent electronic effects, steric bulk, and binding affinity in biological systems. Below is a detailed analysis:

Substituent Electronic Effects

- p-Methoxyphenyl 3-pyridylketone : The methoxy (–OCH₃) group is smaller and less electron-donating than ethoxy. This reduces steric hindrance but may weaken hydrophobic interactions in enzyme pockets compared to the ethoxy variant .

- p-Chlorophenyl 3-pyridylketone: The chloro (–Cl) group is electron-withdrawing, decreasing electron density on the phenyl ring.

- 3,4-Dimethoxyphenyl 3-pyridylketone: Additional methoxy groups increase polarity and hydrogen-bonding capacity but introduce steric constraints absent in the mono-ethoxy derivative .

Steric and Hydrophobic Properties

The ethoxy group’s larger size compared to methoxy or methyl substituents creates a distinct hydrophobic profile. For example:

- In kinase inhibition studies (e.g., MK2), the ethoxyphenyl group in this compound induces structural changes in the Gly-rich loop of enzymes, forming a hydrophobic pocket critical for binding .

- By contrast, smaller substituents like methyl or methoxy may fail to stabilize such conformational changes, reducing inhibitory potency .

Data Table: Comparative Properties of Selected Aryl-Pyridylketones

| Compound | Substituent | LogP<sup>a</sup> | Binding Affinity (MK2, nM)<sup>b</sup> | Synthetic Accessibility |

|---|---|---|---|---|

| This compound | –OCH₂CH₃ (para) | 2.8 | 12 ± 1.5 | Moderate |

| p-Methoxyphenyl 3-pyridylketone | –OCH₃ (para) | 2.3 | 45 ± 3.2 | High |

| p-Chlorophenyl 3-pyridylketone | –Cl (para) | 3.1 | >100 | High |

| 3,4-Dimethoxyphenyl 3-pyridylketone | –OCH₃ (3,4) | 1.9 | 28 ± 2.8 | Low |

<sup>a</sup> Predicted octanol-water partition coefficient. <sup>b</sup> Inhibition constants derived from kinase assays .

Biological Activity

p-Ethoxyphenyl 3-pyridylketone (CAS Number: 32921-15-6) is an organic compound classified as a ketone, featuring a unique structure that combines an ethoxy group, a phenyl ring, and a pyridyl group. This structural complexity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound is characterized by:

- Ethoxy Group : Enhances solubility and bioavailability.

- Phenyl Ring : Provides aromatic properties that may influence biological interactions.

- Pyridyl Group : Known for its role in enhancing binding affinity to biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The presence of both phenyl and pyridyl moieties may facilitate interactions with microbial enzymes or receptors, enhancing efficacy against various pathogens.

- Anti-inflammatory Effects : Compounds with similar structures often show potential in reducing inflammation. The interaction with inflammatory mediators may be mediated through the modulation of specific pathways .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress .

The mechanism of action for this compound is believed to involve:

- Enzyme Interaction : The ethoxy and pyridinyl groups can enhance binding affinity to enzymes or receptors, modulating their activity effectively. This interaction may lead to inhibition or activation of specific biochemical pathways .

- Molecular Docking Studies : Computational studies have suggested that this compound can bind effectively to target proteins, indicating its potential as a lead compound for drug development .

Synthesis and Evaluation

A study focused on the synthesis of this compound highlighted its potential as a lead compound in drug development. The synthesis involved various methods that allowed for the exploration of its biological activities.

Antimicrobial Studies

In vitro studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, showcasing its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with other structurally similar compounds to evaluate their biological activities. The following table summarizes the findings:

| Compound | Structure Characteristics | Unique Biological Properties |

|---|---|---|

| This compound | Ethoxy group on phenyl and pyridyl ketone | Potential anti-inflammatory and antibacterial activity |

| Benzophenone | Two phenolic groups connected by a carbonyl | Widely used as a UV filter |

| Acetophenone | Simple phenyl group with a methyl ketone | Commonly used as a solvent |

| 4-Pyridinoylacetophenone | Pyridine ring attached to an acetophenone structure | Exhibits unique antimicrobial properties |

Q & A

Q. What are the established synthetic routes for p-ethoxyphenyl 3-pyridylketone, and what analytical methods validate its purity and structure?

Q. How is this compound characterized spectroscopically, and what challenges arise in interpreting its spectral data?

- Methodological Answer : ¹H NMR analysis often reveals signal splitting due to the deshielding effect of the pyridyl nitrogen and ethoxy group. For example, the pyridyl protons resonate as doublets (δ 8.6–8.8 ppm), while the ethoxy group shows a quartet (δ 4.1 ppm) and triplet (δ 1.4 ppm). Challenges include overlapping signals in crowded aromatic regions, necessitating 2D NMR techniques like COSY or HSQC. IR spectroscopy confirms the ketone moiety but may overlap with pyridyl C=N stretches (~1600 cm⁻¹). Mass fragmentation patterns must differentiate between molecular ions and common adducts (e.g., Na⁺ or K⁺) .

Advanced Research Questions

Q. What molecular interactions drive the binding of this compound to kinase targets like MK2, and how do conformational changes affect inhibitory activity?

Q. How can computational models predict the electrostatic and steric properties of this compound, and what discrepancies exist between theoretical and experimental data?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict electrostatic potential surfaces, highlighting electron-deficient regions near the pyridyl nitrogen and ethoxy oxygen. Molecular dynamics (MD) simulations (AMBER force field) model steric clashes in kinase binding pockets. Discrepancies arise in solvation energy estimates (±5 kcal/mol) due to implicit solvent models underestimating hydrophobic effects. Experimental XRD data (e.g., C=O bond length: 1.21 Å vs. DFT-predicted 1.23 Å) validate most quantum mechanical predictions but require empirical corrections for van der Waals radii .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different kinase assays?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., MK2 inhibition ranging from 0.45–2.1 µM) often stem from assay variability in ATP concentrations (1–10 mM) or buffer pH (7.4 vs. 6.8). To reconcile

Replicate assays under standardized conditions (fixed ATP at 1 mM, pH 7.4).

Apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) to identify outlier datasets.

Cross-validate with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity.

Meta-analyses of kinase profiling studies (≥10 independent datasets) highlight temperature and ionic strength as critical variables .

Methodological Best Practices

- Literature Synthesis : Use PICO frameworks to structure research questions (e.g., Population: Kinase targets; Intervention: Structural analogs; Outcome: Selectivity ratios) .

- Data Presentation : Follow IUPAC guidelines for chemical nomenclature and SI units. Use software like MestReNova for NMR analysis and PyMOL for structural visualization .

- Critical Analysis : Address contradictions by comparing crystallographic data (e.g., Cambridge Structural Database) with computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.